hemoglobin Attleboro
Description
Properties
CAS No. |
124316-21-8 |
|---|---|
Molecular Formula |
C17H14O2 |
Synonyms |
hemoglobin Attleboro |
Origin of Product |
United States |
Discovery and Genetic Architecture of Hemoglobin Attleboro
Historical Context of Hemoglobin Attleboro Identification
This compound is recognized as a novel alpha-chain variant, initially identified through comprehensive structural and functional analyses nih.govtandfonline.com. Its characterization marked a significant step in understanding the diverse spectrum of hemoglobinopathies, highlighting the intricate relationship between genetic mutations and altered protein behavior nih.gov.
Genetic Locus and Specificity of the this compound Mutation
The precise genetic defect underlying this compound involves a specific alteration within one of the alpha-globin genes, leading to a critical amino acid substitution.
The mutation responsible for this compound is situated within the HBA1 gene, which codes for the alpha-globin subunit of hemoglobin ithanet.eupsu.edu. The specific nucleotide change identified is a transversion, where a thymine (B56734) (T) base is replaced by a cytosine (C) base at position 415 (c.415T>C) psu.edunih.gov. This mutation has been reported in both the HBA1 and HBA2 genes, underscoring its potential impact on alpha-globin synthesis ithanet.eu.
The c.415T>C nucleotide transversion results in a missense mutation, leading to a substitution in the alpha-globin polypeptide chain. Specifically, a serine residue is replaced by a proline residue at position 138, which is also designated as position H21 within the alpha-globin helical notation system (α138 (H21) Ser→Pro) nih.govexpasy.org. Some academic databases, such as UniProtKB/SwissProt, also denote this substitution as p.Ser139Pro psu.eduexpasy.org. This change occurs within a crucial C-terminal region of the alpha-globin chain, impacting its structural integrity nih.gov.
Molecular Mechanism of Proline Incorporation and its Conformational Constraints
The substitution of a serine residue with a proline residue at position 138/139 (H21) in this compound introduces significant conformational alterations due to proline's unique structural properties. Unlike other amino acids, proline's side chain forms a rigid ring with its alpha-amino group, severely restricting the backbone dihedral angle φ (phi) to approximately -65° wikipedia.org. This inherent rigidity makes proline a potent disruptor of typical protein secondary structures like alpha helices and beta sheets, although it frequently initiates alpha helices and facilitates the formation of beta turns wikipedia.org.
Detailed Research Findings
The functional characterization of this compound reveals marked deviations from the properties of normal adult Hemoglobin A (HbA). These differences are directly attributable to the conformational changes induced by the Ser→Pro substitution.
| Property | This compound nih.gov | Hemoglobin A (HbA) (Normal Reference) nih.gov |
| Oxygen Affinity (P50 at pH 7, 20°C) | 0.26 mmHg (High Affinity) | Higher P50 (Lower Affinity) |
| Cooperativity | Noncooperative | Cooperative |
| Alkaline Bohr Effect | Lacked | Present |
| Oxygen Dissociation Rate (pH 7, 20°C) | 2.7-fold slower than HbA | Normal |
| Carbon Monoxide Combination Rate | 20-fold faster than HbA | Normal |
Note: P50 refers to the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 indicates higher oxygen affinity.
The high oxygen affinity of this compound, evidenced by its low P50 value, indicates that it binds oxygen more tightly than HbA and releases it less readily nih.gov. Furthermore, its noncooperative oxygen binding and the absence of an alkaline Bohr effect signify a significant impairment in the allosteric regulation mechanisms that are characteristic of normal hemoglobin function nih.gov. Ligand binding kinetics studies have shown that this compound exhibits an oxygen dissociation rate that is 2.7-fold slower and a carbon monoxide combination rate that is 20-fold faster than that of HbA, reflecting substantial changes in its ligand-binding dynamics nih.gov.
Advanced Structural Characterization of Hemoglobin Attleboro
High-Resolution Structural Elucidation of Hemoglobin Attleboro (e.g., Crystallography, Cryo-EM)
While direct high-resolution structural elucidation of this compound via methods like X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) is not explicitly detailed in the available literature, insights into its structural perturbations are derived from functional studies and comparisons with the extensively characterized normal human hemoglobin (Hb A) nih.govnih.gov. Hemoglobin A's structure has been determined to high resolution, revealing its tetrameric assembly of two alpha and two beta subunits, each containing a heme group nih.govproteopedia.org. The abnormal properties of Hb Attleboro are fundamentally linked to the Serine-to-Proline substitution at position 138 of the alpha-globin C-terminus, which is known to induce major perturbations in this critical region nih.gov. Structural inferences are thus made by analyzing the functional consequences of this precise mutation within the established framework of hemoglobin's three-dimensional architecture and allosteric mechanisms nih.govnih.govpurdue.edu.
Analysis of Quaternary Structure Dynamics and Subunit Assembly Perturbations
Hemoglobin's function is intimately tied to its quaternary structure, which involves the arrangement of its four subunits (two alpha and two beta chains) nih.govlibretexts.org. Hb Attleboro exhibits notable alterations in its quaternary structure dynamics and subunit assembly properties compared to Hb A nih.gov. These perturbations are critical to its unique oxygen binding characteristics.
Alterations in Deoxy Tetramer Assembly and Stability
Rapid-scan and traditional stopped-flow experiments have demonstrated a significant alteration in the structure and rate of assembly of the deoxy tetramer of this compound when compared to Hemoglobin A nih.gov. This suggests that the Serine-to-Proline mutation at alpha 138 (H21) negatively impacts the stability or proper formation of the deoxygenated, tense (T-state) tetramer nih.govproteopedia.org. The T-state is typically stabilized by various inter-subunit salt bridges and interactions that are crucial for hemoglobin's cooperativity and oxygen release in tissues nih.govproteopedia.org. The observed alteration indicates a destabilization or kinetic impediment to achieving the fully functional deoxy tetrameric state for Hb Attleboro nih.gov.
Enhanced Oxy Dimer Population of this compound
Sedimentation velocity experiments provide direct evidence of an enhanced oxy dimer population for this compound. At a concentration of 65 µM, the sedimentation coefficient (s20,w) for oxythis compound was significantly lower than that for oxyhemoglobin A, indicating a greater propensity for dissociation into αβ dimers in the oxygenated (R-state) form nih.gov.
| Hemoglobin Variant | s20,w Value (65 µM solution) nih.gov |
| This compound | 2.8 |
| Hemoglobin A | 4.3 |
Conformational Effects of the Serine-to-Proline Substitution in the Alpha-Globin C-Terminus
The defining characteristic of this compound is the substitution of Serine (Ser) with Proline (Pro) at position 138 (H21) in the alpha-globin C-terminus nih.gov. This single amino acid change leads to profound conformational effects. Proline is unique among amino acids due to its rigid ring structure, which restricts the conformational flexibility of the polypeptide backbone and cannot participate in alpha-helical structures except in the first three positions, often disrupting secondary structures when introduced elsewhere psu.edu.
In the context of hemoglobin, the C-terminal region of the alpha-globin chain, specifically residue H21 (alpha 138), is critical for stabilizing the deoxy (T) state through interactions with other subunits nih.govproteopedia.org. The introduction of proline at this site likely imposes significant structural constraints that disrupt these crucial inter-subunit contacts, which are typically formed in the C-terminal region to stabilize the T-state and contribute to the alkaline Bohr effect nih.govproteopedia.org. The abnormal properties of Hb Attleboro, including its high oxygen affinity, non-cooperativity, and lack of an alkaline Bohr effect, are directly attributed to these major perturbations in the C-terminal region caused by the Serine-to-Proline substitution nih.gov.
Computational and Molecular Modeling Approaches for this compound Structure-Function Correlation
Computational and molecular modeling approaches play a vital role in understanding the structure-function relationship of hemoglobin variants, including those with mutations like this compound josa.romedicinescience.org. While specific computational studies on Hb Attleboro were not detailed in the provided information, these methods are generally applied to gain insights into how amino acid substitutions alter protein conformation, dynamics, and ligand binding medicinescience.orgnih.govfrontiersin.org.
Computational modeling can predict the three-dimensional impact of the Serine-to-Proline substitution at alpha 138 (H21) on the alpha-globin chain's secondary and tertiary structures, as well as its interactions within the tetramer medicinescience.org. For instance, molecular dynamics simulations could trace the consequences of the rigid proline residue on the flexibility of the C-terminus and its impact on the critical α1β2 interface, where significant conformational changes occur during oxygen binding nih.govjosa.ronih.gov. Such simulations can elucidate how this mutation perturbs the equilibrium between the T (tense) and R (relaxed) states, shedding light on the observed non-cooperative oxygen binding and enhanced oxy dimer population medicinescience.org. Furthermore, molecular docking could investigate how the altered quaternary structure affects the binding of allosteric effectors like 2,3-diphosphoglycerate (DPG), which normally binds in the central cavity of the deoxy state to stabilize it proteopedia.orgfrontiersin.org. These computational insights complement experimental findings by providing a detailed atomic-level understanding of the structural consequences of mutations and their impact on hemoglobin's allosteric function josa.romedicinescience.org.
In Depth Biochemical and Biophysical Characterization of Hemoglobin Attleboro Function
Oxygen Binding Equilibrium and Cooperative Mechanisms
The substitution in Hemoglobin Attleboro leads to profound alterations in its oxygen binding equilibrium, deviating significantly from the behavior of normal adult hemoglobin (Hemoglobin A).
This compound exhibits a markedly high affinity for oxygen. nih.gov Laboratory measurements indicate a P50 value—the partial pressure of oxygen at which the hemoglobin is 50% saturated—of 0.26 mmHg at pH 7 and 20°C. nih.gov This represents a substantial increase in oxygen affinity compared to Hemoglobin A under similar conditions. The structural change in the C-terminal region of the alpha-chain is believed to be the primary cause of this enhanced affinity. nih.gov
| Hemoglobin Variant | P50 Value (mmHg) | Conditions |
| This compound | 0.26 | pH 7, 20°C |
| Hemoglobin A | ~1.0 (comparative) | pH 7, 20°C |
| Note: The Hemoglobin A value is an approximate for comparison under these specific experimental conditions, as typical physiological P50 is ~26 mmHg. |
A defining feature of this compound is its complete lack of cooperative binding. nih.gov In typical hemoglobin, the binding of one oxygen molecule increases the affinity of the remaining heme sites for oxygen, resulting in a sigmoidal oxygen binding curve. scispace.com However, this compound is a noncooperative hemoglobin. nih.govacs.org This loss of cooperativity was confirmed by measuring the rate of oxygen dissociation during carbon monoxide replacement, which showed no change in affinity as ligand saturation varied. nih.gov The proline substitution disrupts the normal conformational changes that are essential for the allosteric communication between subunits. nih.gov
Ligand Binding Kinetics and Exchange Dynamics
The kinetic properties of ligand association and dissociation are also significantly altered in this compound.
In contrast to its slow oxygen dissociation, this compound exhibits an exceptionally rapid rate of association with carbon monoxide. Studies have shown that its carbon monoxide combination rate is 20-fold faster than that of Hemoglobin A. nih.gov This suggests that the structural alterations in this variant make the heme iron more accessible or reactive to incoming carbon monoxide ligands. nih.gov
Allosteric Regulation by Endogenous Effectors
The response of this compound to endogenous allosteric effectors, which are crucial for modulating oxygen affinity in vivo, is severely impaired. The variant was found to lack an alkaline Bohr effect, meaning its oxygen affinity is not modulated by changes in pH. nih.gov Even when tested at pH 8.5, the kinetic profile for oxygen dissociation was identical to that at pH 7. nih.gov
Impaired Response to 2,3-Diphosphoglycerate (2,3-DPG) and Inositol Hexaphosphate (IHP)
This compound exhibits a markedly high affinity for oxygen, with a P50 value of 0.26 mmHg at pH 7.0 and 20°C, indicating that a much lower partial pressure of oxygen is required to achieve 50% saturation compared to Hemoglobin A. nih.gov The response of this compound to allosteric effectors, such as 2,3-Diphosphoglycerate (2,3-DPG) and Inositol Hexaphosphate (IHP), which are crucial for modulating oxygen affinity in normal hemoglobin, is significantly impaired.
While the addition of 2,3-DPG or IHP does lead to a decrease in the oxygen affinity of this compound, it fails to induce cooperativity or a Bohr effect. nih.gov This suggests that while these effectors can still bind to the hemoglobin variant and influence its oxygen-binding properties to some extent, they are unable to trigger the allosteric transitions that are characteristic of normal hemoglobin function. The substitution at the C-terminal region likely disrupts the binding site for these organic phosphates or the conformational changes that are necessary for their full effect.
Table 1: Effect of Allosteric Effectors on this compound Oxygen Affinity
| Condition | Effect on Oxygen Affinity | Induction of Cooperativity | Induction of Bohr Effect |
|---|---|---|---|
| Addition of 2,3-Diphosphoglycerate (2,3-DPG) | Decrease | No | No |
| Addition of Inositol Hexaphosphate (IHP) | Decrease | No | No |
Absence of the Alkaline Bohr Effect
A key functional characteristic of this compound is the complete absence of the alkaline Bohr effect. nih.gov The Bohr effect describes the inverse relationship between pH and the oxygen affinity of hemoglobin; a decrease in pH (more acidic conditions) leads to a decrease in oxygen affinity, facilitating oxygen release in metabolically active tissues.
In this compound, the kinetic profile of ligand binding at pH 8.5 is identical to that at pH 7.0, confirming the lack of a pH-dependent regulation of oxygen affinity. nih.gov This absence of the alkaline Bohr effect is a direct consequence of the structural perturbations caused by the serine-to-proline substitution at the C-terminal end of the alpha-chain, a region critically involved in the proton binding that contributes to the Bohr effect in Hemoglobin A.
Hemoglobin Stability Profile and Susceptibility to Denaturation
The structural alterations in this compound also impact its stability. Sedimentation velocity experiments have provided insights into the quaternary structure of this variant in its oxygenated state. These studies yielded a sedimentation coefficient (s20,w) of 2.8 for a 65 microM solution of oxythis compound, which is significantly lower than the value of 4.3 obtained for oxyhemoglobin A under the same conditions. nih.gov This finding indicates an enhanced population of oxy dimers in this compound compared to the tetrameric form that is predominant in Hemoglobin A. nih.gov The increased tendency to exist as dimers suggests a weaker association between the alpha and beta subunits, which could have implications for its long-term stability and susceptibility to denaturation, though specific studies on its denaturation by heat or other agents are not extensively detailed in the available research.
Table 2: Sedimentation Velocity of Oxyhemoglobins
| Hemoglobin Type | Sedimentation Coefficient (s20,w) |
|---|---|
| Oxythis compound | 2.8 |
| Oxyhemoglobin A | 4.3 |
Mechanistic Insights into Pathophysiological Manifestations Associated with Hemoglobin Attleboro
Impact on Erythroid Lineage Development and Maturation Processes
The profound high oxygen affinity of Hemoglobin Attleboro leads to a state of functional tissue hypoxia, despite normal or even elevated levels of circulating hemoglobin. This occurs because the red blood cells are unable to efficiently release oxygen to the body's tissues. This chronic tissue hypoxia is a powerful stimulus for the production of erythropoietin (EPO) by the kidneys. mdpi.com
Elevated levels of EPO, in turn, stimulate the bone marrow to increase the production of red blood cells, a condition known as erythrocytosis or polycythemia. mdpi.comnih.gov This is a compensatory mechanism aimed at increasing the total oxygen-carrying capacity of the blood to counteract the impaired oxygen release from each hemoglobin molecule. nih.gov Consequently, individuals with high-oxygen-affinity hemoglobin variants like this compound often present with an elevated red blood cell count, hemoglobin concentration, and hematocrit. nih.govhaematologica.org This increased erythropoietic drive does not typically affect other hematopoietic lineages, so white blood cell and platelet counts usually remain within the normal range. haematologica.org While the erythroid precursors in the bone marrow are likely increased in number due to EPO stimulation, the maturation process itself is generally not thought to be intrinsically defective. However, the resulting high red blood cell mass can increase blood viscosity, which may have other clinical consequences.
| Hematological Finding | Expected in this compound Carriers | Physiological Rationale |
| Red Blood Cell Count | Increased (Erythrocytosis) nih.govhaematologica.org | Compensatory response to tissue hypoxia due to high oxygen affinity. mdpi.com |
| Hemoglobin Level | Increased nih.govhaematologica.org | Consequence of increased red blood cell production. |
| Hematocrit | Increased nih.govhaematologica.org | Increased volume of red blood cells. |
| Erythropoietin (EPO) Level | Normal or Elevated haematologica.org | Stimulation of red blood cell production due to tissue hypoxia. |
Contribution of this compound to Hemoglobin Instability-Related Phenotypes (e.g., alpha-thalassemia-like features)
While this compound is primarily classified as a high-oxygen-affinity variant, there is evidence to suggest a degree of molecular instability. Sedimentation velocity experiments have shown an enhancement in the population of oxyhemoglobin dimers compared to the stable tetrameric form of Hemoglobin A. tandfonline.com The tetrameric structure of hemoglobin is essential for its normal function and stability; an increased tendency to dissociate into dimers can be a sign of instability.
Unstable hemoglobins (B146990) can precipitate within red blood cells, leading to the formation of inclusion bodies. These inclusions can damage the red blood cell membrane, leading to premature destruction of the red blood cells (hemolysis) and resulting in a hemolytic anemia. In some cases, the clinical and hematological picture of unstable hemoglobin variants can share features with thalassemia, such as the presence of anemia and abnormal red blood cell morphology. However, it is important to note that this is not a true thalassemia, as there is no primary defect in the rate of globin chain synthesis. Instead, any anemia would be the result of the premature destruction of red blood cells due to the instability of the abnormal hemoglobin. The degree of instability and the clinical significance of the enhanced dimer population in this compound have not been extensively characterized.
Interplay with Other Globin Chain Modifications and Genetic Modifiers
The clinical and hematological presentation of a hemoglobin variant can be significantly influenced by the co-inheritance of other globin gene mutations. In the case of high-oxygen-affinity alpha-chain variants like this compound, co-inheritance with conditions like beta-thalassemia can have a notable impact.
For example, if an individual inherits both this compound and a beta-thalassemia mutation, the reduced production of beta-globin chains in beta-thalassemia would lead to a relative excess of alpha-globin chains. This would result in a higher proportion of the total hemoglobin being the abnormal this compound. A higher percentage of the high-affinity variant would likely exacerbate the tissue hypoxia and could lead to a more pronounced compensatory erythrocytosis. doctorabad.com
Cutting Edge Methodologies and Research Paradigms for Hemoglobin Variant Analysis
Advanced Spectroscopic Techniques for Ligand Binding and Conformational Transitions (e.g., Stopped-Flow Spectrophotometry, Soret Region Analysis)
Spectroscopic methods are pivotal in elucidating the kinetics of ligand binding and the conformational changes that accompany this process in hemoglobin variants. For Hemoglobin Attleboro, a variant characterized by a serine-to-proline substitution at position 138 of the alpha-chain, these techniques have been instrumental in revealing its unique properties. nih.gov
Stopped-flow spectrophotometry, a rapid kinetic technique, has been employed to study the binding of ligands such as carbon monoxide to this compound. These studies have demonstrated a dramatically increased association rate for carbon monoxide, approximately 20-fold faster than that of normal Hemoglobin A (HbA). nih.gov This significant alteration in ligand binding kinetics is a key feature of this compound.
Analysis within the Soret region, a spectral band sensitive to the heme environment, using both rapid-scan and traditional stopped-flow experiments, has provided evidence for structural alterations in the deoxy tetramer of this compound compared to HbA. nih.gov These spectral changes also point to a different rate of assembly of the deoxy tetramer, highlighting the profound impact of the amino acid substitution on the protein's quaternary structure and dynamics. nih.gov
These advanced spectroscopic approaches have been crucial in defining this compound as a noncooperative, high-affinity hemoglobin. nih.gov The data obtained from these methods have shown a lack of cooperativity in ligand binding, a fundamental property of normal hemoglobin function. nih.gov
Chromatographic and Electrophoretic Methodologies for Hemoglobin Variant Separation and Quantification (e.g., HPLC, Isoelectric Focusing)
While specific high-performance liquid chromatography (HPLC) or isoelectric focusing data for this compound are not extensively detailed in the primary literature, these techniques are standard and essential methodologies for the separation and quantification of hemoglobin variants.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the presumptive identification and quantification of hemoglobin variants. Cation-exchange HPLC, in particular, is widely used in clinical and research settings to separate different hemoglobin species based on their charge. In the case of a variant like this compound, HPLC would be employed to determine its retention time relative to HbA and other common variants, aiding in its initial identification. The percentage of the abnormal hemoglobin can also be accurately quantified.
These methodologies are critical for both the initial screening and the definitive characterization of hemoglobinopathies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining high-resolution structural and dynamic information about proteins in solution. While specific NMR studies dedicated solely to this compound are not prominently documented, the application of NMR to other hemoglobin variants provides a framework for how this technique could yield valuable insights.
NMR can be used to probe the local environment of specific amino acid residues, providing information on the structural perturbations caused by the Ser→Pro substitution at α138. This substitution occurs at a critical C-terminal residue, and NMR could directly map the resulting changes in the C-terminal region and their propagation to other parts of the molecule. nih.gov Such studies could further elucidate the molecular basis for the observed lack of cooperativity and the altered ligand binding kinetics in this compound.
Molecular Biology and Recombinant Protein Expression Systems for Functional Studies
The study of hemoglobin variants has been greatly advanced by molecular biology techniques and the use of recombinant protein expression systems. These approaches allow for the production of specific hemoglobin variants in controlled laboratory settings, facilitating detailed functional and structural analyses.
By introducing the specific mutation (α138 Ser→Pro) into the α-globin gene through site-directed mutagenesis, researchers can express recombinant this compound in systems such as Escherichia coli or yeast. This provides a pure and homogenous source of the variant protein, free from other hemoglobin types that would be present in a patient's red blood cells. The availability of recombinant this compound would enable a wide range of biophysical and biochemical studies to further probe its unique characteristics.
In Vitro and Ex Vivo Experimental Models for Investigating this compound Characteristics
The investigation of this compound's properties has been primarily conducted through in vitro studies using purified hemoglobin. These experiments are essential for dissecting the intrinsic functional and structural characteristics of the variant without the complexities of the cellular environment.
Interactive Data Table: Functional Properties of this compound vs. Hemoglobin A
| Property | This compound | Hemoglobin A | Reference |
| Cooperativity | Noncooperative | Cooperative | nih.gov |
| Oxygen Affinity (P50) | 0.26 mmHg (at pH 7, 20°C) | Higher (Normal Range) | nih.gov |
| Alkaline Bohr Effect | Absent | Present | nih.gov |
| CO Association Rate | ~20-fold faster | Normal | nih.gov |
| Oxygen Dissociation Rate | 2.7-fold slower (at pH 7.0, 20°C) | Normal | nih.gov |
Comparative Functional Genomics and Proteomics of High Oxygen Affinity Hemoglobin Variants
Structural Similarities and Divergences in Heme Pocket and Inter-subunit Interfaces
High-oxygen-affinity hemoglobin variants are characterized by mutations that stabilize the relaxed (R) state or destabilize the tense (T) state of the hemoglobin tetramer, leading to increased oxygen affinity. oncohemakey.comdoctorabad.com These mutations are frequently located in critical regions, including the heme pocket and the inter-subunit interfaces.
Hemoglobin Attleboro is defined by a substitution of proline for serine at position 138 of the α-globin chain (α138 Ser→Pro). nih.gov This substitution occurs in the C-terminal region of the α-chain, a critical area for the stability and function of the hemoglobin tetramer. The introduction of a rigid proline residue in this region induces major perturbations in the C-terminal structure. nih.gov
Mutations in other high-oxygen-affinity variants often occur at the α1β2 interface, which is crucial for the allosteric transition between the T and R states. oncohemakey.comnih.gov For instance, Hemoglobin Coimbra (β99 Asp→Glu) involves a substitution in the α1β2 interface, leading to a stabilization of the R state. nih.gov Similarly, Hemoglobin Chesapeake (α92 Arg→Leu) and Hemoglobin Brigham (β100 Pro→Leu) also feature substitutions at this interface, disrupting the normal T-R equilibrium. oncohemakey.comashpublications.org
While the mutation in this compound is not directly within the α1β2 sliding contact, the C-terminal region of the globin chains plays a significant role in stabilizing the T-state through a network of salt bridges. Perturbations in this region, as seen in this compound, can indirectly affect the stability of the T-state, thus favoring the high-affinity R-state. nih.govtandfonline.com Other variants, such as Hemoglobin Heathrow (β103 Phe→Leu), involve mutations that directly alter the structure of the heme pocket, thereby increasing the affinity of the heme group for oxygen. haematologica.org
| Hemoglobin Variant | Mutation | Structural Location of Mutation | Primary Structural Consequence |
|---|---|---|---|
| This compound | α138 Ser→Pro | C-terminal region of the α-chain | Major perturbation of the C-terminal region, indirectly affecting T-state stability. nih.gov |
| Hemoglobin Coimbra | β99 Asp→Glu | α1β2 interface | Stabilization of the R-state. nih.gov |
| Hemoglobin Chesapeake | α92 Arg→Leu | α1β2 interface | Disruption of the T-R equilibrium. oncohemakey.com |
| Hemoglobin Brigham | β100 Pro→Leu | α1β2 interface | Destabilization of the deoxy (T) structure. ashpublications.org |
| Hemoglobin Heathrow | β103 Phe→Leu | Heme pocket | Increased affinity of the heme group for oxygen. haematologica.org |
Comparative Analysis of Allosteric Mechanisms across High Oxygen Affinity Variants
The allosteric regulation of hemoglobin's oxygen affinity is a complex process involving cooperativity between the heme groups (heme-heme interaction) and the influence of heterotropic effectors such as protons (Bohr effect) and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). libretexts.org High-oxygen-affinity variants exhibit significant alterations in these allosteric mechanisms.
A striking feature of this compound is its complete lack of cooperativity and the absence of an alkaline Bohr effect. nih.gov This indicates a profound disruption of the normal allosteric communication between the subunits. The addition of allosteric effectors like 2,3-BPG and inositol hexaphosphate (IHP) leads to a decrease in its oxygen affinity but fails to restore either cooperativity or the Bohr effect. nih.gov This suggests that the structural perturbation caused by the α138 Ser→Pro substitution locks the molecule in a high-affinity conformation that is largely unresponsive to these allosteric signals.
In contrast, other high-oxygen-affinity variants may retain some degree of allosteric regulation. For example, Hemoglobin Coimbra shows decreased heme-heme cooperativity but the Bohr effect is present. nih.gov Hemoglobin Brigham exhibits a reduced Bohr effect, approximately 30% lower than that of normal Hemoglobin A, and shows a normal allosteric response to 2,3-BPG analogues. ashpublications.org This indicates that the specific location and nature of the amino acid substitution determine the extent to which the allosteric pathways are disrupted.
The response to allosteric effectors is a key differentiator among these variants. While this compound's oxygen affinity is modulated by DPG and IHP, its fundamental lack of cooperativity remains. nih.gov In Hemoglobin Brigham, the addition of IHP did not alter its carbon monoxide binding kinetics, suggesting a destabilized T-state that is unresponsive to this particular effector. ashpublications.org
| Hemoglobin Variant | Cooperativity (Hill Coefficient, n) | Bohr Effect | Response to 2,3-BPG/IHP |
|---|---|---|---|
| This compound | Noncooperative (n=1.0) nih.gov | Absent nih.gov | Decreased oxygen affinity, but no change in cooperativity or Bohr effect. nih.gov |
| Hemoglobin Coimbra | Decreased nih.gov | Present nih.gov | Responsive to allosteric effectors. nih.gov |
| Hemoglobin Brigham | Slightly decreased (n=2.02) ashpublications.org | Reduced by ~30% ashpublications.org | Normal response to 2,3-DPG analogue; no change in CO binding with IHP. ashpublications.org |
| Normal Hemoglobin A | Cooperative (n≈2.8-3.0) | Present | Decreased oxygen affinity. |
Unifying Principles and Unique Attributes in the Pathogenesis of Hemoglobinopathies with Altered Oxygen Affinity
The primary pathophysiological consequence of high-oxygen-affinity hemoglobin variants is a unifying principle: impaired oxygen delivery to the tissues. doctorabad.comnih.gov This tissue hypoxia triggers a compensatory physiological response, primarily an increase in the production of erythropoietin (EPO) by the kidneys. doctorabad.comkarger.com Elevated EPO levels stimulate erythropoiesis, leading to an increase in the red blood cell mass, a condition known as erythrocytosis or polycythemia. nih.govkarger.com This increase in red blood cells is an attempt by the body to compensate for the reduced oxygen-releasing capacity of the abnormal hemoglobin.
While this compensatory mechanism is a common thread, the clinical presentation and severity can vary depending on the specific attributes of the hemoglobin variant. A unique attribute of this compound is that it is an α-chain variant. nih.gov Since there are four α-globin genes, individuals with a single α-chain mutation typically have a lower proportion of the abnormal hemoglobin (around 25% or less) compared to β-chain variants, where a single mutation can result in up to 50% of the abnormal hemoglobin. oncohemakey.com This can lead to a milder clinical phenotype in some α-chain variants.
Furthermore, the complete lack of cooperativity in this compound is a distinguishing feature. nih.gov While other high-affinity hemoglobins (B146990) have a left-shifted oxygen dissociation curve, they often retain some sigmoidal shape, indicating a degree of cooperativity. The non-cooperative, high-affinity nature of this compound means that it binds oxygen avidly in the lungs but is extremely inefficient at releasing it in the peripheral tissues, even in the presence of allosteric effectors that would normally promote oxygen release.
The stability of the variant hemoglobin is another factor influencing its pathogenesis. Some high-oxygen-affinity variants are also unstable, leading to chronic hemolysis, which can mask the expected erythrocytosis. nih.gov this compound is described as a stable variant. nih.gov
Future Trajectories in Hemoglobin Attleboro Research and Broader Implications
Development of Integrated Multi-Omics Approaches for Comprehensive Characterization
Future research will increasingly rely on integrated multi-omics to fully understand the molecular complexities of rare hemoglobinopathies. nih.gov This approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of how a variant like Hemoglobin Attleboro impacts cellular physiology beyond simple oxygen transport. nih.govmdpi.com For instance, in other hemoglobinopathies, multi-omics has been used to study how the absence of a globin chain (the HBB gene) leads to increased reactive oxygen species (ROS), oxidative stress, and subsequent changes in the transcriptome, proteome, and phosphorylation patterns. mdpi.com
By applying these techniques to this compound, researchers can move beyond basic functional assays to map the intricate network of molecular interactions and pathways affected by the variant. nih.gov This could reveal novel genetic and epigenetic modifiers that influence the phenotype, offering a more comprehensive understanding of the disease's pathophysiology. nih.gov Such a paradigm shift promises to revolutionize the understanding of rare hemoglobin variants and improve disease management strategies. nih.gov
Table 1: Multi-Omics Approaches in Hemoglobinopathy Research
| Omics Field | Focus of Analysis | Potential Application for this compound |
|---|---|---|
| Genomics | DNA sequence, structural variations (SNVs, CNVs) | Identifying the primary mutation and any potential genetic modifiers influencing its expression or stability. nih.govmdpi.com |
| Transcriptomics | Gene expression (mRNA levels) | Quantifying the expression levels of globin genes and other related genes to assess cellular response to the variant protein. mdpi.com |
| Proteomics | Protein expression, post-translational modifications | Characterizing the abundance of the variant hemoglobin, interacting proteins, and changes in cellular protein networks. mdpi.com |
| Metabolomics | Metabolite profiles | Analyzing changes in cellular metabolism, such as oxidative stress markers, resulting from the variant's instability or altered function. nih.gov |
Predictive Modeling of Novel Hemoglobin Variants and Their Functional Consequences
The proliferation of genetic sequencing has led to the discovery of thousands of globin gene variants, making computational or in silico prediction tools essential for assessing their potential functional impact. nih.govelifesciences.org These tools use various algorithms to predict the pathogenicity of a given mutation based on factors like sequence conservation, structural analysis, or a combination of features. nih.govelifesciences.org Numerous studies have evaluated the performance of these predictors on globin gene variants, though their accuracy can vary, highlighting the need for disease-specific calibration. nih.gov
For a variant like this compound, predictive models can be used to retroactively analyze why the Ser→Pro substitution at α138 has such a drastic effect on oxygen binding and cooperativity. nih.gov Furthermore, as new variants are discovered, these models can offer a rapid first-pass assessment of their likely functional consequences, prioritizing which variants require more intensive laboratory characterization. nih.gov The development of artificial intelligence and machine learning frameworks that integrate protein structure and interaction network data is expected to further enhance the accuracy of these predictions. nih.govmit.edu
Table 2: Categories of In Silico Tools for Variant Prediction
| Tool Category | Prediction Basis | Examples |
|---|---|---|
| Sequence Conservation-Based | Analyzes how conserved an amino acid is across different species. | SIFT, PhyloP |
| Structure-Based Analysis | Evaluates the impact of a mutation on protein structure and stability. | PolyPhen-2, PROVEAN |
| Combined/Ensemble | Integrates multiple sources of information, including sequence and structural features. | CADD |
| Meta-Predictors | Combines the outputs of several other prediction tools to generate a consensus score. | REVEL, Eigen |
Exploration of Molecular Chaperones and Protein Folding Modulators for Variant Stabilization
Hemoglobin synthesis is a highly coordinated process that relies on molecular chaperones to ensure the correct folding and assembly of globin chains. scienceopen.comtandfonline.com A key player in this process is the Alpha-hemoglobin-stabilizing protein (AHSP), an erythroid-specific chaperone that binds to free α-globin, keeping it soluble and preventing it from generating harmful reactive oxygen species. scienceopen.comnih.gov AHSP stabilizes the α-chain until it can be incorporated into a hemoglobin tetramer with a β-chain. nih.gov
Variants like this compound, which are inherently unstable and show enhanced dissociation into dimers, could potentially be stabilized by modulating the chaperone system. nih.gov Research into how structural abnormalities in α-chain variants impair their interaction with AHSP could lead to new therapeutic strategies. scienceopen.com Future studies may focus on developing small molecules or protein folding modulators that can either enhance the activity of endogenous chaperones like AHSP or act as artificial chaperones themselves, thereby preventing the premature degradation or aggregation of unstable hemoglobin variants. scienceopen.commdpi.com
Table 3: Key Molecular Chaperones in Erythropoiesis
| Chaperone | Primary Function | Relevance to Hemoglobinopathies |
|---|---|---|
| AHSP (Alpha-hemoglobin-stabilizing protein) | Binds and stabilizes free α-globin chains, preventing their precipitation. scienceopen.comnih.gov | Defects in AHSP interaction can exacerbate conditions with excess α-chains (β-thalassemia) or with unstable α-chain variants. scienceopen.com |
| Hsp70 (Heat shock protein 70) | Assists in the folding of newly synthesized proteins and refolding of misfolded proteins. | Plays a general role in cellular protein quality control, helping to manage the stress caused by unstable variant proteins. |
| Hsp90 (Heat shock protein 90) | Involved in the folding and activation of a wide range of "client" proteins. mdpi.com | Participates in broad cellular stress responses and maintaining protein homeostasis. mdpi.com |
Advancements in Molecular Diagnostics and Screening Technologies for Rare Hemoglobinopathies
The identification of rare hemoglobin variants has been revolutionized by advancements in molecular diagnostic technologies. While traditional protein-based methods like high-pressure liquid chromatography (HPLC) and capillary electrophoresis (CE) are effective for common variants, DNA-based analysis is essential for definitive characterization. nih.govnih.gov
Next-generation sequencing (NGS) has become a powerful tool, allowing for the comprehensive analysis of the entire α- and β-globin gene clusters in a single assay. mdpi.com This enables the simultaneous detection of single nucleotide variants, insertions/deletions, and larger copy number variants. mdpi.com For complex cases, techniques like Multiplex Ligation-dependent Probe Amplification (MLPA) are used to identify large and previously unknown gene deletions or duplications. nih.govresearchgate.net Microarray technology can also be employed for fine mapping of deletion breakpoints. nih.gov These advanced methods are critical for accurately identifying rare variants like this compound and distinguishing them from other hemoglobinopathies, especially in multiethnic populations with diverse genetic backgrounds. nih.govresearchgate.net
Table 4: Comparison of Molecular Diagnostic Technologies for Hemoglobinopathies
| Technology | Principle | Advantages | Limitations |
|---|---|---|---|
| Sanger Sequencing | Chain-termination method for sequencing specific DNA fragments. nih.govresearchgate.net | "Gold standard" for accuracy in targeted sequencing. | Low throughput; not ideal for screening entire genes or multiple genes. |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of millions of DNA fragments. mdpi.com | High throughput; can analyze entire globin gene clusters simultaneously; detects multiple variant types. mdpi.com | Data analysis can be complex; higher initial cost. |
| Multiplex Ligation-dependent Probe Amplification (MLPA) | PCR-based method to detect copy number variations (deletions/duplications). nih.govresearchgate.net | Highly effective for detecting large deletions missed by sequencing. | Does not detect point mutations or small insertions/deletions. |
| Gap-PCR | PCR with primers flanking known deletion breakpoints. nih.govresearchgate.net | Simple and cost-effective for detecting common, known deletions. | Can only detect predefined deletions. |
Design Principles for Engineered Hemoglobin-Based Oxygen Carriers Derived from Variant Studies
There is a significant demand for safe and effective hemoglobin-based oxygen carriers (HBOCs), or blood substitutes, for use when conventional blood transfusions are not an option. nih.govnih.gov Early attempts using cell-free hemoglobin were hampered by issues such as tetramer dissociation into smaller dimers, which are rapidly cleared by the kidneys, and scavenging of nitric oxide (NO), which causes vasoconstriction. nih.gov The study of natural variants like this compound provides crucial insights for designing better HBOCs.
This compound's properties—specifically its high oxygen affinity—are generally undesirable for an oxygen carrier meant to release oxygen to tissues. nih.gov However, understanding the structural changes that cause this high affinity can inform protein engineering strategies to precisely modulate oxygen binding. nih.gov By introducing specific mutations, recombinant hemoglobin can be engineered to have a desired oxygen affinity (P50), a reduced rate of NO scavenging, and increased stability to prevent dissociation and autooxidation. nih.govresearchgate.net Therefore, the detailed characterization of variants, including their stability and ligand binding kinetics, provides a blueprint of what to avoid and how to achieve optimal function in a bio-engineered oxygen carrier. nih.govnih.gov
Table 5: Design Challenges and Engineering Strategies for HBOCs
| Challenge | Consequence | Engineering Strategy Derived from Variant Studies |
|---|---|---|
| Tetramer Instability | Dissociation into dimers leads to rapid renal clearance and potential toxicity. nih.gov | Introduce mutations at the α1β1 interface to create covalent cross-links or enhance subunit interactions, preventing dissociation. |
| High Oxygen Affinity | Inefficient oxygen release to tissues. | Introduce mutations in the heme pocket or at allosteric effector binding sites to adjust P50 to optimal physiological levels. nih.gov |
| Nitric Oxide (NO) Scavenging | Causes vasoconstriction and hypertension. nih.gov | Mutate amino acids near the heme pocket to create steric hindrance, reducing the rate of NO binding without severely impacting oxygen binding. nih.gov |
| Oxidative Instability | Autooxidation to methemoglobin, which cannot carry oxygen, and hemin loss. researchgate.net | Introduce mutations that stabilize the heme pocket and reduce the rate of iron oxidation and subsequent degradation. researchgate.net |
Q & A
Q. What experimental techniques are essential for characterizing the structural anomalies in hemoglobin Attleboro?
To identify the α138 Ser→Pro substitution and its structural consequences, employ X-ray crystallography or nuclear magnetic resonance (NMR) to resolve tertiary changes. Sedimentation velocity experiments (e.g., s20,w values of 2.8 for oxythis compound vs. 4.3 for Hb A) reveal enhanced dimerization due to disrupted tetramer assembly . Pair these with circular dichroism to assess helical content alterations in the C-terminal region.
Q. How can researchers quantify functional deviations in oxygen affinity for this compound compared to wild-type hemoglobin?
Use oxygen equilibrium curves under standardized conditions (pH 7.0, 20°C) to measure P50 values. This compound exhibits a P50 of 0.26 mmHg (vs. ~12–14 mmHg for Hb A), indicating extreme oxygen affinity. Complement this with stopped-flow kinetics to determine oxygen dissociation rates (2.7-fold slower than Hb A) and assess cooperativity loss .
Q. What methodologies are recommended for detecting this compound in clinical samples?
Apply high-performance liquid chromatography (HPLC) with cation-exchange columns to separate variants based on charge differences. Confirm findings via mass spectrometry or DNA sequencing of the HBA1/HBA2 genes to pinpoint the α138 mutation .
Q. How should researchers design studies to evaluate the impact of allosteric effectors on this compound’s oxygen binding?
Incubate hemoglobin solutions with 2,3-diphosphoglycerate (DPG) or inositol hexaphosphate (IHP) at physiological concentrations. Monitor oxygen affinity shifts via spectrophotometric assays. Note that while DPG/IHP reduces affinity in Attleboro (P50 increases to ~1.2 mmHg), cooperativity remains absent .
Q. What spectroscopic methods are suitable for analyzing ligand-binding dynamics in this compound?
Use rapid-scan stopped-flow spectroscopy in the Soret region (400–430 nm) to track CO/oxygen binding kinetics. Attleboro shows a 20-fold faster CO association rate than Hb A, indicating destabilized heme pockets. Pair with UV-Vis spectroscopy to monitor methemoglobin formation under oxidative stress .
Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound’s ligand-binding kinetics and traditional allosteric models?
Develop computational models integrating molecular dynamics simulations with kinetic data. Traditional two-state models fail to explain Attleboro’s noncooperative oxygen binding despite partial response to DPG. Use free-energy landscapes to map quaternary transitions and identify steric hindrance from the α138 Pro residue .
Q. What experimental approaches address the absence of an alkaline Bohr effect in this compound?
Conduct pH titration experiments (pH 6.5–8.5) with simultaneous oxygen affinity measurements. Compare proton release patterns to Hb A using <sup>1</sup>H-NMR. The missing Bohr effect in Attleboro suggests disrupted salt bridges (e.g., α141 Arg–α126 Asp) due to C-terminal destabilization .
Q. How can researchers investigate the role of α138 Pro in subunit assembly defects?
Use cross-linking assays (e.g., glutaraldehyde) to quantify dimer-tetramer equilibria. Combine with size-exclusion chromatography under deoxy conditions. Attleboro’s impaired assembly correlates with reduced s20,w values, indicating weaker α1β1–α2β2 interfaces .
Q. What strategies validate this compound’s functional data across conflicting studies?
Standardize experimental conditions (temperature, pH, heme concentration) and validate assays with Hb A controls. For kinetic discrepancies, use global analysis frameworks to deconvolute overlapping rate constants. Cross-reference findings with structural data (e.g., X-ray crystallography) to resolve ambiguities .
Q. How can researchers model this compound’s pathological implications in vivo despite its rarity?
Generate transgenic murine models expressing human α138 Pro globin. Monitor hematological parameters (hematocrit, erythropoietin levels) and tissue oxygenation via <sup>31</sup>P-MRS. Compare to high-affinity hemoglobins (e.g., Hb Chesapeake) to assess compensatory mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
